1,8-Naphthalenediamine, N,N'-bis(trimethylsilyl)-

Polymer Chemistry Polyimides Silylation Method

1,8-Naphthalenediamine, N,N'-bis(trimethylsilyl)- (CAS 33285-90-4) is a persilylated aromatic diamine belonging to the class of N-silylated naphthalenediamines. The compound serves as a protected, more nucleophilic form of 1,8-diaminonaphthalene, enabling its use in silylation-method polycondensations and as a precursor to highly reactive dilithium diamide intermediates for organometallic chemistry.

Molecular Formula C16H26N2Si2
Molecular Weight 302.56 g/mol
CAS No. 33285-90-4
Cat. No. B13958836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Naphthalenediamine, N,N'-bis(trimethylsilyl)-
CAS33285-90-4
Molecular FormulaC16H26N2Si2
Molecular Weight302.56 g/mol
Structural Identifiers
SMILESC[Si](C)(C)NC1=CC=CC2=C1C(=CC=C2)N[Si](C)(C)C
InChIInChI=1S/C16H26N2Si2/c1-19(2,3)17-14-11-7-9-13-10-8-12-15(16(13)14)18-20(4,5)6/h7-12,17-18H,1-6H3
InChIKeyXKKFETBZEOHZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Naphthalenediamine, N,N'-bis(trimethylsilyl)- (CAS 33285-90-4): A Protected Diamine for Precision Synthesis and High-Performance Polymer Procurement


1,8-Naphthalenediamine, N,N'-bis(trimethylsilyl)- (CAS 33285-90-4) is a persilylated aromatic diamine belonging to the class of N-silylated naphthalenediamines [1]. The compound serves as a protected, more nucleophilic form of 1,8-diaminonaphthalene, enabling its use in silylation-method polycondensations and as a precursor to highly reactive dilithium diamide intermediates for organometallic chemistry [2]. Its two trimethylsilyl (TMS) groups confer enhanced solubility in organic solvents and sufficient volatility for GC-MS analysis, distinguishing it from the free diamine [3].

Protected form enables anhydrous polycondensation and precision synthesis
Compatible with aprotic organic solvents for organometallic and polymer workflows
Volatile TMS derivative supports direct GC-MS analysis without additional derivatization

Why 1,8-Naphthalenediamine, N,N'-bis(trimethylsilyl)- Cannot Be Replaced by Generic Silylated Diamines or the Free Diamine


Generic substitution fails because the rigid 1,8-naphthalene backbone imposes a fixed peri-geometry that is critical for forming stable chelate complexes and specific ansa-bridged ligand architectures [1]. The free 1,8-diaminonaphthalene suffers from air-oxidation and poor solubility in aprotic media, precluding its direct use in anhydrous polycondensations [2]. While other N-silylated diamines (e.g., N,N'-bis(trimethylsilyl)-1,2-ethylenediamine) offer enhanced nucleophilicity, they lack the conformational rigidity required to generate the planar tetraaminoperylene chromophores or the constrained organoaluminum catalysts accessible only from the 1,8-naphthalene scaffold [3]. The quantitative evidence below demonstrates that the combination of TMS protection and the 1,8-naphthalene geometry yields measurable advantages in reaction yield, polymer molecular weight, and catalyst structural uniqueness.

Free 1,8-diaminonaphthalene
Air-oxidation and poor aprotic solubility may preclude anhydrous polycondensation; salt formation limits molecular weight.
Generic silylated diamines
Lack the 1,8-peri rigidity required for perylene chromophores, ansa-bridged chelates, or planar ligand architectures.
Flexible-diamine analogs
Conformational flexibility may alter pre-organized ligand geometry and catalyst performance observed with the naphthalene scaffold.

Quantitative Differentiation Evidence for 1,8-Naphthalenediamine, N,N'-bis(trimethylsilyl)- (CAS 33285-90-4)


Enhanced Nucleophilicity and Polymer Molecular Weight in Silylation-Method Polycondensation vs. Conventional Diamine Method

The silylation method using N,N'-bis(trimethylsilyl)-substituted aromatic diamines yields polyamide-imides with inherent viscosities markedly higher than those obtained by conventional diamine-diacid chloride methods. N,N'-bis(trimethylsilyl)-substituted aromatic diamines produce polymers with inherent viscosities in the range 0.8–1.4 dL/g, whereas the corresponding parent diamines under analogous thermal imidization conditions fail to achieve comparable molecular weights due to salt formation and lower monomer nucleophilicity [1]. The TMS groups prevent ammonium salt formation, enabling direct high-molecular-weight polymer synthesis without the need for added base or salt-management steps.

Polymer Molecular Weight
Cross-study comparable
0.8–1.4 dL/g
~1.6–2.8× higher vs conventional diamine
Reported polymer inherent viscosity context
Polyamide-imide data; film-forming and toughness implications
Polymer Chemistry Polyimides Silylation Method

Quantitative Yield in Tetraaminoperylene Synthesis via Thallium-Mediated Thermolysis

Trimethylsilylation of 1,8-diaminonaphthalene is a prerequisite for the efficient two-step synthesis of tetraaminoperylenes. The sequence via N,N'-bis(trimethylsilyl)-1,8-naphthalenediamine (1a), lithiation, transmetalation with TlCl, and thermolysis of the dithallium diamide 3a yields a 1:1 mixture of the 4,9-bis(trimethylsilylamino)perylenequinone-3,10-bis(trimethylsilylimine) (4a) and 1a in good yields. In contrast, attempts to use alkyl-substituted (non-silyl) analogues of the diamine were demonstrably inefficient, failing to produce the desired tetraaminoperylene homologues [1]. The TMS groups serve a dual role: enabling clean lithiation at the peri-nitrogens and providing a traceless leaving group that evolves as trimethylsilanol during the final thermal demetalation.

Tetraaminoperylene Synthesis
Head-to-head
Good yields
TMS-protected precursor
0% yield
Alkyl-substituted analogs
Supports perylene precursor synthesis review
Only demonstrated route to tetraaminoperylene chromophores
Organic Synthesis Polycyclic Aromatics Tetraaminoperylenes

Exclusive Access to First Mononuclear Aluminum Complexes with the 1,8-Diaminonaphthalene Ligand Framework

The dilithium diamide derived from 1,8-bis(trimethylsilylamino)naphthalene (LH₂) reacts with H₃Al·NMe₃ to yield [1,8-(Me₃SiN)₂C₁₀H₆]AlH(NMe₃) (3), and with MeAlCl₂ to give [1,8-(Me₃SiN)₂C₁₀H₆]Al(Me)thf (4). Compounds 3 and 4 are the first two aluminum mononuclear compounds containing the 1,8-diaminonaphthalene ligand, confirmed by single-crystal X-ray diffraction [1]. The free diamine 1,8-diaminonaphthalene cannot be used directly for this purpose because the unprotected -NH₂ groups react unselectively with aluminum reagents, leading to oligomeric products and intractable mixtures. The N-TMS protection thus represents an enabling technology for accessing structurally authenticated, well-defined aluminum amide complexes.

Al Complex Access
Class-level
2 vs 0
known mononuclear Al complexes
Supports ligand platform selection context
Limited examples; broader screening data needed
Organometallic Chemistry Aluminum Complexes Ligand Design

Volatility for GC-MS Characterization vs. Non-Volatile Free Diamine

The bis-TMS derivative is sufficiently volatile for gas chromatography, as evidenced by its inclusion in the KnowItAll Mass Spectral Library with a GC-MS spectrum [1]. The calculated boiling point of 33285-90-4 is approximately 174°C at 760 mmHg . By contrast, 1,8-diaminonaphthalene has a reported boiling point of 372°C and a melting point of 170°C, with the free amine prone to air oxidation during handling [2]. This volatility differential arises because the TMS groups eliminate intermolecular hydrogen bonding, reducing the boiling point by approximately 200°C relative to the free diamine. For analytical chemists, this means the TMS derivative can be directly injected into a GC-MS without additional derivatization, unlike the free diamine.

GC-MS Volatility
Cross-study comparable
~174 °C
198 °C lower bp vs free diamine (372 °C)
Supports direct GC-MS method compatibility
Predicted bp; experimental MS data in Wiley Registry
Analytical Chemistry GC-MS Derivatization

Conformational Rigidity and Ligand Pre-Organization for ansa-Bridged Amido-Amidinato Complexes

The 1,8-naphthalene backbone enforces a rigid peri-disposition of the two amido donors. Lithiation of 1,8-bis(trimethylsilylamino)naphthalene generates the dianionic ligand [1,8-C₁₀H₆(NSiMe₃)₂]²⁻, which upon salt metathesis with LnCl₃ (Ln = Y, Sm) and subsequent PhCN insertion forms unique ansa-bridged amido-amidinato complexes [1]. The resulting yttrium tert-butoxide complex 8 demonstrated significantly higher activity for rac-lactide ring-opening polymerization compared to the ionic analogue 7. While the parent diamine can, in principle, form similar diamido ligands, the TMS groups are essential for the intermediate lithiation step and provide steric protection that prevents ligand redistribution and oligomerization—a problem commonly encountered with unprotected 1,8-diamidonaphthalene ligands.

Catalyst Activity (rac-Lactide)
Supporting evidence
Higher activity: complex 8 > 7
Supports catalyst activity screening context
Requires full-text access for exact turnover frequencies
Coordination Chemistry Rare-Earth Metals ansa-Ligands

High-Value Application Scenarios for 1,8-Naphthalenediamine, N,N'-bis(trimethylsilyl)- (CAS 33285-90-4)


Synthesis of High-Molecular-Weight Polyimides and Polyamide-Imides via the Silylation Method

Procurement managers sourcing monomers for high-performance polyimides should specify CAS 33285-90-4 for the silylation polycondensation route. The TMS-protected diamine yields polymers with inherent viscosities of 0.8–1.4 dL/g—substantially higher than those from conventional diamine methods—and avoids salt formation during polymerization, enabling direct film casting from the reaction solution [1]. This is critical for aerospace composites, flexible OLED substrates, and high-temperature dielectric films where molecular weight directly impacts mechanical and electrical performance.

Precursor for Near-IR Absorbing Tetraaminoperylene Chromophores and Organic Semiconductors

The TMS-protected 1,8-diaminonaphthalene is the only demonstrated viable precursor for the efficient synthesis of tetraaminoperylenes, a class of near-IR absorbers with λmax = 639 nm (lg ε = 4.53) [2]. These compounds are candidates for organic photovoltaics, photodetectors, and singlet-fission materials. Researchers developing such materials must use the TMS analog; attempts with alkyl-substituted diamines have failed to yield the desired perylene framework [2].

Access to Structurally Characterized Aluminum and Rare-Earth Metal Catalyst Precursors

For organometallic chemists developing new olefin polymerization or lactide ring-opening catalysts, CAS 33285-90-4 provides entry to the first mononuclear aluminum complexes supported by the rigid 1,8-diaminonaphthalene ligand [3]. The TMS groups enable clean lithiation at the peri-nitrogens and prevent the ligand redistribution that plagues unprotected diamine systems. The resulting well-defined complexes are amenable to single-crystal XRD structural authentication, a prerequisite for structure–activity correlation studies [3][4].

Analytical Standard for GC-MS Quantification of 1,8-Diaminonaphthalene in Environmental and Industrial Samples

Due to its volatility (predicted bp ~174°C vs. 372°C for the free diamine) and the availability of its mass spectrum in the Wiley Registry of Mass Spectral Data [5], CAS 33285-90-4 serves as a ready-to-use analytical standard for GC-MS quantification of 1,8-diaminonaphthalene without the need for additional derivatization steps. Environmental testing laboratories and industrial hygiene monitoring programs benefit from the time savings and improved accuracy afforded by a pre-derivatized analyte.

Application
Selection Property
Validation Focus
High-MW polyimide & polyamide-imide synthesis
TMS-protected monomer for silylation polycondensation
Inherent viscosity and film-quality review
Tetraaminoperylene chromophore precursor
Demonstrated perylene synthesis precursor
Synthetic yield and chromophore verification
Aluminum & rare-earth catalyst precursors
Rigid 1,8-diamidonaphthalene ligand platform
Single-crystal XRD structure authentication
GC-MS analytical standard for 1,8-diaminonaphthalene
Pre-derivatized volatile form
GC-MS method compatibility and peak purity
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